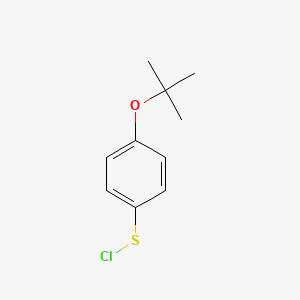

1-tert-Butoxy-4-(chlorosulfanyl)benzene

Description

Contextualization of Aryl Sulfenyl Chlorides as Synthetic Intermediates

Aryl sulfenyl chlorides are valuable synthetic intermediates primarily due to the electrophilic nature of the sulfur atom, which makes them susceptible to attack by a wide range of nucleophiles. This reactivity allows for the facile introduction of an arylthio group into various organic molecules, a transformation of significant interest in the synthesis of pharmaceuticals, agrochemicals, and materials.

The formation of carbon-sulfur bonds is a fundamental process in organic chemistry, and aryl sulfenyl chlorides provide a direct route to achieve this. They readily react with alkenes and alkynes in electrophilic addition reactions to furnish β-chloro thioethers and β-chloro vinyl thioethers, respectively. These products can be further manipulated to introduce other functional groups. Moreover, their reaction with nucleophiles such as amines, alcohols, and thiols leads to the formation of sulfenamides, sulfenate esters, and disulfides, respectively.

The preparation of aryl sulfenyl chlorides is most commonly achieved through the chlorination of either the corresponding thiophenol or diaryl disulfide. wikipedia.org Common chlorinating agents for this transformation include chlorine gas (Cl₂) and sulfuryl chloride (SO₂Cl₂). google.comepa.govorganic-chemistry.org

General Significance of Substituted Aryl Systems in Advanced Organic Synthesis

Substituted aryl systems are fundamental components in a vast array of functional molecules, including pharmaceuticals, polymers, and electronic materials. researchgate.netchinesechemsoc.orgmdpi.com The nature and position of the substituents on the aromatic ring profoundly influence the molecule's physical, chemical, and biological properties. By strategically placing different functional groups on an aryl ring, chemists can fine-tune properties such as solubility, electronic character, steric hindrance, and biological activity.

In the context of medicinal chemistry, substituted aryl rings are ubiquitous motifs found in numerous drug molecules. The substituents can engage in specific interactions with biological targets, enhancing binding affinity and selectivity. nih.gov In materials science, the electronic properties of conjugated polymers and organic light-emitting diodes (OLEDs) are tailored by the introduction of electron-donating or electron-withdrawing groups on the aryl units. researchgate.net

The compound at the center of this article, 1-tert-Butoxy-4-(chlorosulfanyl)benzene, is a prime example of a substituted aryl system. The presence of the tert-butoxy (B1229062) group, a bulky electron-donating group, at the para position relative to the chlorosulfanyl group, is expected to influence the reactivity of the sulfenyl chloride and provide a handle for further synthetic modifications.

Chemical Profile of this compound

While detailed research findings on this compound are not extensively documented in publicly available literature, its chemical properties and reactivity can be inferred from the general behavior of aryl sulfenyl chlorides and the electronic effects of its substituents.

Interactive Data Table: Physicochemical Properties of Related Compounds

Since experimental data for this compound is limited, the following table provides data for its precursor, 1-tert-butoxy-4-chlorobenzene, to offer some context on its physical characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃ClO | guidechem.comcymitquimica.com |

| Molecular Weight | 184.66 g/mol | guidechem.comcymitquimica.com |

| Boiling Point | 102-104 °C at 10 Torr | chemicalbook.com |

| Density | 1.055 g/cm³ (Predicted) | chemicalbook.com |

| 1H NMR Spectrum | Available | chemicalbook.com |

Synthesis and Reactivity

The synthesis of this compound would likely proceed through the chlorination of a suitable precursor, such as 4-(tert-butoxy)benzenethiol or bis(4-tert-butoxyphenyl) disulfide.

A general and widely employed method for the synthesis of aryl sulfenyl chlorides is the reaction of a diaryl disulfide with chlorine gas or sulfuryl chloride in an inert solvent like dichloromethane (B109758) or carbon tetrachloride. wikipedia.org This reaction typically proceeds at low temperatures to avoid side reactions.

Alternatively, the direct chlorination of 4-(tert-butoxy)benzenethiol with a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride would also be a viable route. The tert-butoxy group, being an electron-donating group, would activate the aromatic ring towards electrophilic substitution, but the reaction conditions would need to be carefully controlled to favor chlorination at the sulfur atom over ring chlorination.

The reactivity of this compound is expected to be characteristic of an aryl sulfenyl chloride. The sulfur atom is electrophilic and will readily react with various nucleophiles. The tert-butoxy group at the para-position will donate electron density to the aromatic ring, which could slightly modulate the reactivity of the sulfenyl chloride compared to unsubstituted benzenesulfenyl chloride.

Structure

2D Structure

3D Structure

Properties

CAS No. |

60852-05-3 |

|---|---|

Molecular Formula |

C10H13ClOS |

Molecular Weight |

216.73 g/mol |

IUPAC Name |

[4-[(2-methylpropan-2-yl)oxy]phenyl] thiohypochlorite |

InChI |

InChI=1S/C10H13ClOS/c1-10(2,3)12-8-4-6-9(13-11)7-5-8/h4-7H,1-3H3 |

InChI Key |

KEVGOYKOTQKEKY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)SCl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of the Chlorosulfanyl Moiety in Aryl Systems

Electrophilic Reactivity of the Aryl Chlorosulfanyl Group

Aryl sulfenyl chlorides, including 1-tert-butoxy-4-(chlorosulfanyl)benzene, are known to exhibit electrophilic character. The sulfur atom, bonded to an electronegative chlorine atom, is susceptible to attack by nucleophiles. However, the term "electrophilic reactivity" in this context can also refer to the reaction of the sulfenyl chloride as an electrophile, for instance, in additions to unsaturated systems. The electron-donating tert-butoxy (B1229062) group can enhance the electron density of the aromatic ring, potentially influencing the electrophilicity of the sulfur atom.

While specific studies on the electrophilic addition reactions of this compound are not extensively documented in readily available literature, the general reactivity pattern of aryl sulfenyl chlorides involves the addition to alkenes and alkynes. This reaction proceeds via an episulfonium ion intermediate, leading to the formation of β-chloro thioethers. The regioselectivity of this addition is governed by the electronic and steric factors of the unsaturated substrate.

Reactions Involving Nucleophilic Attack at the Sulfur-Chlorine Bond

The primary mode of reactivity for this compound involves nucleophilic attack at the electrophilic sulfur atom, leading to the displacement of the chloride ion. This pathway is fundamental to the synthesis of a wide array of sulfur-containing compounds.

S-C Bond Forming Reactions: Synthesis of Aryl Thioethers and Sulfides

The reaction of this compound with carbon nucleophiles provides a direct route to the formation of aryl thioethers. While specific examples with this exact sulfenyl chloride are not prevalent in the literature, the general reaction with organometallic reagents such as Grignard reagents or organolithium compounds would be expected to yield the corresponding 4-tert-butoxyphenyl sulfides.

A more common approach for the synthesis of aryl thioethers involves the reaction of aryl sulfenyl chlorides with thiols, which technically falls under S-S bond formation followed by subsequent reactions, or with activated aromatic and aliphatic compounds.

| Nucleophile Category | Example Nucleophile | Product Type |

| Organometallic Reagents | Phenylmagnesium bromide | Aryl alkyl/diaryl sulfide |

| Enolates | Sodium salt of diethyl malonate | α-Thio-substituted carbonyl compound |

| Aromatic Compounds | Phenol (B47542) (Friedel-Crafts type) | Hydroxylated diaryl sulfide |

Table 1: Representative S-C Bond Forming Reactions

Note: The data in this table is representative of the general reactivity of aryl sulfenyl chlorides and may not reflect experimentally verified reactions of this compound.

S-N Bond Forming Reactions: Synthesis of Aryl Sulfenamides

The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of aryl sulfenamides. This reaction is typically rapid and proceeds via a nucleophilic substitution mechanism at the sulfur atom. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur, leading to the formation of a sulfur-nitrogen bond and the expulsion of a chloride ion. An excess of the amine or the addition of a non-nucleophilic base is often employed to neutralize the hydrogen chloride generated during the reaction.

The nature of the amine, whether it is primary or secondary, determines the structure of the resulting sulfenamide. Primary amines yield N-substituted sulfenamides, while secondary amines give N,N-disubstituted sulfenamides.

| Amine Type | Example Amine | Product Type |

| Primary Aliphatic | n-Butylamine | N-(n-Butyl)-4-tert-butoxyphenylsulfenamide |

| Primary Aromatic | Aniline | N-Phenyl-4-tert-butoxyphenylsulfenamide |

| Secondary Aliphatic | Diethylamine | N,N-Diethyl-4-tert-butoxyphenylsulfenamide |

| Secondary Cyclic | Piperidine | 1-[(4-tert-Butoxyphenyl)sulfanyl]piperidine |

Table 2: Synthesis of Aryl Sulfenamides from this compound

Note: The data in this table is illustrative of the expected products from the general reactivity of aryl sulfenyl chlorides with amines.

S-S Bond Forming Reactions: Synthesis of Aryl Disulfides

Aryl disulfides can be synthesized from this compound through several pathways. One common method involves the reaction with a thiol (R'SH). In this reaction, the thiol acts as a nucleophile, attacking the sulfur atom of the sulfenyl chloride to form an unsymmetrical disulfide and hydrogen chloride.

Alternatively, symmetrical disulfides can be obtained through the reduction of the sulfenyl chloride. Various reducing agents can be employed for this transformation. Another route to symmetrical disulfides is the reaction of the sulfenyl chloride with a source of sulfide ions, such as sodium sulfide, which proceeds through a formal dimerization process.

| Reagent | Product Type |

| Ethanethiol | Ethyl 4-tert-butoxyphenyl disulfide |

| Hydrogen sulfide | Bis(4-tert-butoxyphenyl) disulfide |

| Sodium iodide (reducing agent) | Bis(4-tert-butoxyphenyl) disulfide |

Table 3: Synthesis of Aryl Disulfides

Note: The data in this table represents expected outcomes based on the general chemistry of aryl sulfenyl chlorides.

Redox Transformations and Radical Pathways of Aryl Sulfenyl Chlorides

Beyond its reactions with nucleophiles, the chlorosulfanyl group in aryl systems can participate in redox processes and radical reactions.

Electrochemical Reduction Mechanisms and Characterization of Intermediates

Typically, the electrochemical reduction of an aryl sulfenyl chloride is an irreversible process involving the cleavage of the sulfur-chlorine bond. This can proceed through a concerted or stepwise mechanism. In a concerted process, electron transfer and bond cleavage occur simultaneously. In a stepwise mechanism, an initial electron transfer forms a radical anion intermediate, which then undergoes fragmentation to an arylthiyl radical and a chloride ion. The arylthiyl radical can then undergo further reduction or dimerization to form the corresponding disulfide.

The presence of the electron-donating tert-butoxy group in this compound would be expected to make the reduction more difficult (i.e., occur at a more negative potential) compared to unsubstituted or electron-withdrawn aryl sulfenyl chlorides, due to the increased electron density on the aromatic ring and the sulfur atom.

| Technique | Observation | Inferred Intermediate/Product |

| Cyclic Voltammetry | Irreversible reduction peak | Arylthiyl radical, Aryl disulfide |

| Controlled Potential Electrolysis | Formation of disulfide | Dimerization of arylthiyl radicals |

Table 4: Expected Electrochemical Behavior of this compound

Note: This table is based on the general electrochemical behavior of aryl sulfenyl chlorides and serves as a predictive model in the absence of specific experimental data for the target compound.

Investigation of Radical Intermediates in Sulfenylation Transformations

While many sulfenylation reactions involving aryl chlorosulfanyl compounds proceed through ionic pathways, the potential for radical intermediates, particularly under photolytic or thermal conditions, has been a subject of investigation. Studies on analogous systems, such as pentachlorobenzenesulfenyl chloride (PBSC), have provided insight into possible free-radical chain mechanisms that could be relevant to this compound.

Research into the free-radical substitution reactions of sulfenyl chlorides has suggested a chain mechanism where both chlorine atoms and arylthiyl radicals act as chain-carrying species google.com. The initiation of such a reaction with PBSC and cyclohexane by azobisisobutyronitrile indicated a free-radical chain reaction of a moderate length google.com. This suggests that under appropriate initiation, the S-Cl bond in an aryl chlorosulfanyl compound can undergo homolytic cleavage.

For this compound, a similar mechanism can be postulated. The presence of the electron-donating tert-butoxy group may influence the stability of the resulting arylthiyl radical. The proposed chain mechanism involves the following steps:

Initiation: Homolytic cleavage of the S-Cl bond to generate a chlorine radical and a 4-tert-butoxyphenylthiyl radical.

Propagation: The generated radicals can then abstract hydrogen from a substrate, leading to the formation of the sulfenylated product and regenerating a radical species that continues the chain.

A proposed mechanism for the free-radical reaction of an aryl sulfenyl chloride is detailed in the table below, using pentachlorobenzenesulfenyl chloride as the studied example google.com.

| Step | Reaction | Description |

| Initiation | Ar-S-Cl → Ar-S• + Cl• | Homolytic cleavage of the sulfur-chlorine bond to form an arylthiyl radical and a chlorine radical. |

| Propagation Step 1 | Ar-S• + R-H → Ar-S-H + R• | The arylthiyl radical abstracts a hydrogen atom from an alkane (R-H) to form a thiol and an alkyl radical. |

| Propagation Step 2 | R• + Ar-S-Cl → R-S-Ar + Cl• | The alkyl radical reacts with the aryl sulfenyl chloride to form the sulfenylated product and a chlorine radical, which continues the chain. |

| Propagation Step 3 | Cl• + R-H → H-Cl + R• | Alternatively, the chlorine radical can abstract a hydrogen atom from the alkane to form hydrogen chloride and an alkyl radical. |

| Termination | Radical Combination | Various radical combination steps can terminate the chain reaction (e.g., R• + Cl• → R-Cl; 2 Ar-S• → Ar-S-S-Ar). |

This table illustrates a proposed free-radical chain mechanism for the reaction of an aryl sulfenyl chloride with an alkane, based on studies with pentachlorobenzenesulfenyl chloride google.com.

It is important to note that the selectivity of hydrogen atom abstraction by the pentachlorophenylthiyl radical was found to be different from that of chlorine atoms, indicating the involvement of both radical species in the propagation steps google.com.

Solvolysis and Hydrolytic Stability of Aryl Chlorosulfanyl Compounds

Aryl chlorosulfanyl compounds are reactive species that can undergo solvolysis with nucleophilic solvents such as water and alcohols wikipedia.org. The sulfur atom in the chlorosulfanyl group is electrophilic and susceptible to attack by nucleophiles. The hydrolytic stability of these compounds is generally low, leading to the formation of sulfenic acids, which are often unstable and may undergo further reactions wikipedia.org.

The solvolysis of this compound in water would be expected to initially yield 4-tert-butoxyphenylsulfenic acid and hydrochloric acid wikipedia.org. Similarly, alcoholysis would produce the corresponding sulfenic acid ester wikipedia.org.

R-S-Cl + H₂O → R-S-OH + HCl R-S-Cl + R'-OH → R-S-OR' + HCl

The mechanism of solvolysis for aryl chlorosulfanyl compounds is not as extensively studied as that of the related aryl sulfonyl chlorides. For aryl sulfonyl chlorides (ArSO₂Cl), a bimolecular nucleophilic substitution (SN2) mechanism is generally accepted for their hydrolysis beilstein-journals.orgnih.govcdnsciencepub.comrsc.org. This involves a nucleophilic attack of water on the sulfur atom, leading to a transition state with significant bond formation rsc.org.

In contrast, the electronic structure of the sulfur atom in aryl chlorosulfanyl compounds (oxidation state +2) differs significantly from that in aryl sulfonyl chlorides (oxidation state +6). The presence of the electron-donating tert-butoxy group on the benzene (B151609) ring of this compound would increase electron density on the sulfur atom, potentially slowing down a purely SN2-type nucleophilic attack compared to an unsubstituted analogue. However, it could also stabilize a potential cationic intermediate, suggesting the possibility of a mechanism with some SN1 character, especially in polar, ionizing solvents.

The table below provides a comparative overview of the expected features of solvolysis for aryl chlorosulfanyl compounds versus the more thoroughly studied aryl sulfonyl chlorides.

| Feature | Aryl Chlorosulfanyl Compounds (Ar-S-Cl) | Aryl Sulfonyl Chlorides (Ar-SO₂Cl) |

| Sulfur Oxidation State | +2 | +6 |

| Primary Solvolysis Product | Sulfenic Acid (Ar-S-OH) | Sulfonic Acid (Ar-SO₃H) |

| General Reactivity | High, acts as a source of RS⁺ wikipedia.org. | Moderate to high, depending on substituents. |

| Proposed Mechanism | Likely SN2-like, but potential for SN1 character with electron-donating groups. | Predominantly SN2 mechanism beilstein-journals.orgnih.govcdnsciencepub.comrsc.org. |

| Influence of Substituents | Electron-donating groups may stabilize potential cationic character at sulfur. | Both electron-donating and withdrawing groups affect the rate, consistent with an SN2 pathway nih.gov. |

| Hydrolytic Stability | Generally low. | Variable, but generally higher than corresponding sulfenyl chlorides. |

This table contrasts the solvolysis characteristics of aryl chlorosulfanyl and aryl sulfonyl chlorides, drawing on established mechanisms for the latter beilstein-journals.orgnih.govcdnsciencepub.comrsc.org and general reactivity for the former wikipedia.org.

Specific kinetic studies on the solvolysis and hydrolytic stability of this compound are not extensively documented in the literature. Therefore, the precise mechanism and rate of its solvolysis remain a subject for detailed investigation.

Advanced Applications of 1 Tert Butoxy 4 Chlorosulfanyl Benzene and Aryl Sulfenyl Chlorides in Synthetic Organic Chemistry

Utilization as Versatile Synthons for Diverse Sulfur-Containing Functional Groups

The inherent reactivity of the sulfur-chlorine bond in aryl sulfenyl chlorides like 1-tert-butoxy-4-(chlorosulfanyl)benzene allows for their conversion into a multitude of other sulfur-containing functional groups. These compounds act as pivotal building blocks, or synthons, for constructing molecules with significant applications in materials science and medicinal chemistry.

Key transformations include:

Synthesis of Disulfides: Aryl sulfenyl chlorides can undergo coupling reactions to form both symmetrical and unsymmetrical disulfides. Photochemical radical coupling of aryl sulfenyl chlorides can be achieved without catalysts or additives. nih.gov They can also react with thiophenols in the presence of a reducing agent like triphenylphosphine (B44618) (PPh3) to yield unsymmetrical disulfides under mild, catalyst-free conditions. rsc.org

Synthesis of Sulfenamides: The reaction between a sulfenyl chloride and a primary or secondary amine, typically in the presence of a base, provides a direct route to sulfenamides (R-S-NR'R''). wikipedia.orgsemanticscholar.org This transformation is fundamental in the production of certain fungicides and demonstrates the electrophilicity of the sulfenyl chloride towards nitrogen nucleophiles. wikipedia.org

Synthesis of Thioethers (Sulfides): While often formed via cross-coupling (discussed in section 4.2), simple thioethers can also be generated. For instance, sulfenyl chlorides readily add across alkenes to form β-chloro thioethers. wikipedia.org

Synthesis of Sulfenyl Esters: Reaction with alcohols or water yields sulfenyl esters (R-S-OR') or the unstable sulfenic acids (R-S-OH), respectively. wikipedia.org

These transformations highlight the foundational role of aryl sulfenyl chlorides in introducing the arylthio moiety, which can then be part of a more complex molecular architecture.

Participation in Metal-Catalyzed and Metal-Free Cross-Coupling Methodologies for C-S Bond Formation

The formation of carbon-sulfur (C-S) bonds is a cornerstone of organosulfur chemistry, and aryl sulfenyl chlorides have emerged as valuable partners in various cross-coupling strategies. These methods provide powerful tools for synthesizing aryl sulfides, a structural motif present in many pharmaceuticals and biologically active compounds. nih.govresearchgate.net

Metal-Catalyzed Cross-Coupling:

Transition metal catalysis, particularly with palladium and nickel, has enabled the efficient coupling of aryl sulfenyl chlorides with organometallic reagents. nih.govnih.gov A notable strategy involves the in situ generation of the sulfenyl chloride from a corresponding thiol, followed by immediate reaction with an organozinc reagent. nih.govacs.org This one-pot procedure is mild and tolerates a wide range of functional groups. nih.govacs.org The high reactivity of sulfenyl chlorides allows these reactions to proceed at low temperatures, such as 0 °C. nih.govacs.org Nickel catalysts have also been shown to effectively catalyze C-S bond formation. nih.gov

| Aryl Sulfenyl Chloride Source (Thiol) | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,6-Dimethylthiophenol | Phenylzinc bromide | NCS, THF, 0 °C | 2,6-Dimethylphenyl phenyl sulfide | 93 | nih.govacs.org |

| 4-Fluorothiophenol | Phenylzinc bromide | NCS, THF, 0 °C | 4-Fluorophenyl phenyl sulfide | 85 | acs.org |

| 4-Methoxythiophenol | Phenylzinc bromide | NCS, THF, 0 °C | 4-Methoxyphenyl phenyl sulfide | 65 | nih.govacs.org |

| 4-Nitrothiophenol | Phenylzinc bromide | NCS, THF, 0 °C | 4-Nitrophenyl phenyl sulfide | 45 | acs.org |

NCS = N-Chlorosuccinimide (used to generate sulfenyl chloride in situ); THF = Tetrahydrofuran

Metal-Free Cross-Coupling:

Reflecting a trend towards more sustainable and cost-effective synthesis, metal-free C-S bond-forming reactions have gained attention. These reactions often proceed through radical pathways. acs.orgcas.cn For instance, base-promoted homolytic aromatic substitution (HAS) involves the generation of an aryl radical from an aryl halide, which can then react with a sulfur nucleophile. acs.org While less common for sulfenyl chlorides as the primary substrate, the principles of radical-based C-S bond formation offer an alternative to traditional metal-catalyzed routes. Photoredox catalysis using visible light provides another avenue for metal-free C-S bond formation by enabling the coupling of electron-rich arenes with sulfur sources via a radical-radical cation mechanism. beilstein-journals.org

Electrophilic Sulfenylation of Aromatic and Heteroaromatic Substrates

Aryl sulfenyl chlorides are effective electrophilic sulfenylating agents, capable of introducing an arylthio group onto electron-rich aromatic and heteroaromatic rings through electrophilic aromatic substitution (SEAr). acs.org The sulfenyl chloride acts as a source of the electrophilic "RS+" species, which attacks the aromatic ring. wikipedia.org This method is particularly useful for the direct C-H functionalization of arenes, avoiding the need for pre-functionalized starting materials. beilstein-journals.orgacs.org

The reaction is often promoted by a Lewis or Brønsted acid. For example, trifluoroacetic acid (TFA) can facilitate the C-H sulfenylation of activated arenes using N-(arylthio)succinimides, which are stable and easily handled precursors that can be derived from sulfenyl chlorides. acs.org This approach offers high regioselectivity and proceeds under mild, room-temperature conditions. acs.org

| Aromatic Substrate | Sulfenylating Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,3,5-Trimethoxybenzene | N-(Phenylthio)succinimide | TFA, CH2Cl2, rt | 2,4,6-Trimethoxy-1-(phenylthio)benzene | 94 | acs.org |

| 1,3-Dimethoxybenzene | N-(Phenylthio)succinimide | TFA, CH2Cl2, rt | 2,4-Dimethoxy-1-(phenylthio)benzene | 92 | acs.org |

| Indole | N-(Phenylthio)succinimide | TFA, CH2Cl2, rt | 3-(Phenylthio)indole | 90 | acs.org |

| Pyrrole | N-(Phenylthio)succinimide | TFA, CH2Cl2, rt | 2-(Phenylthio)pyrrole | 75 | acs.org |

TFA = Trifluoroacetic acid; CH2Cl2 = Dichloromethane (B109758); rt = room temperature

This direct sulfenylation is a powerful tool for the late-stage functionalization of complex molecules and for accessing a variety of aryl sulfides with high efficiency and selectivity. acs.orgresearcher.life

Computational Chemistry and Theoretical Characterization of Aryl Chlorosulfanyl Systems

Electronic Structure and Bonding Analyses of the Chlorosulfanyl Group

The electronic structure of the chlorosulfanyl group attached to an aromatic ring is fundamental to its chemical behavior. The sulfur atom in an aryl chlorosulfanyl compound is divalent and bonded to a chlorine atom and an aryl carbon. This arrangement results in a unique electronic environment that dictates the molecule's reactivity, particularly the electrophilicity of the sulfur center.

Quantum chemical calculations reveal that the sulfur-chlorine (S-Cl) bond is a highly polarized covalent bond. The significant difference in electronegativity between sulfur and chlorine leads to a partial positive charge (δ+) on the sulfur atom and a partial negative charge (δ-) on the chlorine atom. This polarization makes the sulfur atom an accessible site for nucleophilic attack. The tert-butoxy (B1229062) group, being an electron-donating group at the para position, can further modulate the electronic properties of the benzene (B151609) ring and, by extension, the chlorosulfanyl moiety through resonance and inductive effects.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity. For a typical aryl chlorosulfanyl, the Highest Occupied Molecular Orbital (HOMO) is generally a π-orbital associated with the electron-rich aromatic ring. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly centered on the S-Cl bond, specifically having the character of a σ* antibonding orbital. The low energy of this LUMO signifies that the molecule is a good electron acceptor, and reactions with nucleophiles are energetically favorable as they involve the donation of electrons into this bond-weakening orbital, facilitating the cleavage of the S-Cl bond. wikipedia.org

Computational methods provide precise data on the geometric parameters of these molecules. Below is a table of typical calculated parameters for a model compound, benzenesulfenyl chloride, which serves as a proxy for more complex systems like 1-tert-butoxy-4-(chlorosulfanyl)benzene.

| Parameter | Calculated Value (DFT) |

|---|---|

| S-Cl Bond Length | ~2.08 Å |

| C-S Bond Length | ~1.78 Å |

| C-S-Cl Bond Angle | ~101.5° |

| LUMO Energy | -1.5 to -2.0 eV |

| NBO Charge on Sulfur | +0.15 to +0.25 e |

| NBO Charge on Chlorine | -0.20 to -0.30 e |

Mechanistic Elucidation of Reactions via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in mapping the detailed mechanisms of reactions involving aryl chlorosulfanyls. These compounds are known to undergo various transformations, most notably electrophilic additions to unsaturated systems like alkenes and alkynes. umich.edu Computational modeling allows for the identification of transition states and intermediates, providing a step-by-step energy profile of the reaction pathway.

A classic example is the addition of an aryl chlorosulfanyl to an alkene. DFT calculations can be used to model the entire reaction coordinate. The reaction is believed to proceed via an initial formation of a π-complex between the alkene and the electrophilic sulfur atom, followed by the formation of a cyclic intermediate known as an episulfonium ion (or thiiranium ion). This three-membered ring intermediate is highly strained and reactive. The subsequent step involves a nucleophilic attack by the chloride ion (or another nucleophile present in the system) on one of the carbon atoms of the episulfonium ring, leading to the final addition product.

Computational studies can:

Confirm the structure of intermediates: Calculations can verify the bridged structure of the episulfonium ion and rule out alternative open-chain carbocation intermediates.

Determine reaction stereochemistry: By modeling the attack of the nucleophile on the episulfonium ion, calculations can demonstrate why anti-addition is the overwhelmingly preferred stereochemical outcome. The nucleophile attacks from the side opposite the sulfur bridge, leading to the observed stereospecificity.

Explain regioselectivity: For unsymmetrical alkenes, calculations of the charge distribution in the episulfonium ion and the activation barriers for nucleophilic attack at the different carbon atoms can explain the observed regioselectivity (i.e., Markovnikov or anti-Markovnikov addition). umich.edu

The table below presents hypothetical, yet representative, energy data for the key steps in the addition of benzenesulfenyl chloride to propene, as could be determined by DFT calculations.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (C₃H₆ + C₆H₅SCl) | 0.0 |

| 2 | Transition State 1 (Episulfonium formation) | +10 to +15 |

| 3 | Episulfonium Ion Intermediate | -5 to -10 |

| 4 | Transition State 2 (Chloride attack) | -2 to +2 |

| 5 | Product (Markovnikov Adduct) | -25 to -30 |

Predictive Modeling of Reactivity and Selectivity in Novel Transformations

Beyond elucidating known mechanisms, computational chemistry offers a predictive framework for the reactivity and selectivity of aryl chlorosulfanyls in new chemical reactions. By establishing quantitative structure-activity relationships (QSAR), it is possible to forecast how changes in the molecular structure will impact reaction outcomes.

The reactivity of a series of substituted aryl chlorosulfanyls can be correlated with various calculated electronic descriptors. For instance, the rate of reaction with a standard nucleophile is expected to increase with the electrophilicity of the sulfur atom. This electrophilicity can be quantified by computational parameters such as:

LUMO Energy: A lower LUMO energy indicates a greater electron affinity, which generally correlates with a faster reaction rate in electrophilic reactions. nih.gov

Calculated Atomic Charge: A more positive partial charge on the sulfur atom, as determined by methods like Natural Bond Orbital (NBO) analysis, suggests a stronger electrostatic attraction for incoming nucleophiles.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of charge distribution. The value of the electrostatic potential at the sulfur nucleus can be used as a descriptor for its electrophilicity.

These descriptors can be calculated for a series of compounds (e.g., para-substituted benzenesulfenyl chlorides) and plotted against experimentally measured reaction rates. A strong correlation allows for the prediction of reactivity for new, unsynthesized derivatives. This approach is invaluable for designing reagents with tailored reactivity for specific synthetic applications. For example, a highly reactive reagent might be desired for a difficult transformation, while a less reactive, more selective reagent might be needed to avoid side reactions with a complex substrate.

The following table illustrates a hypothetical predictive model, correlating the LUMO energy of various para-substituted benzenesulfenyl chlorides with their predicted relative reactivity in an electrophilic addition reaction.

| Para-Substituent (X) | Calculated LUMO Energy (eV) | Predicted Relative Reactivity (kₓ/kₕ) |

|---|---|---|

| -OCH₃ (electron-donating) | -1.65 | 0.5 |

| -CH₃ (weakly donating) | -1.78 | 0.8 |

| -H (reference) | -1.89 | 1.0 |

| -Cl (weakly withdrawing) | -2.05 | 3.5 |

| -NO₂ (strongly withdrawing) | -2.40 | 25.0 |

Future Research Trajectories and Interdisciplinary Outlook

Development of Green and Sustainable Synthetic Routes for 1-tert-Butoxy-4-(chlorosulfanyl)benzene

The future synthesis of this compound will likely prioritize the principles of green chemistry to minimize environmental impact and enhance safety. Traditional methods for creating sulfenyl chlorides often involve hazardous reagents and produce significant waste. Therefore, research is anticipated to focus on cleaner and more efficient synthetic strategies.

Key areas of development include:

Alternative Chlorinating Agents: A move away from harsh chlorinating agents towards safer and more selective reagents is expected. Systems like N-chlorosuccinimide (NCS) in combination with a suitable catalyst could provide a milder alternative for the chlorination of the corresponding thiol precursor. researchgate.netorganic-chemistry.org

Catalytic Approaches: The development of catalytic methods, potentially using transition metals, could enable the direct and efficient conversion of precursors like 4-tert-butoxyaniline (B1279196) or 4-tert-butoxythiophenol into the target sulfenyl chloride. This would reduce the number of synthetic steps and the amount of waste generated.

Aqueous and Alternative Solvents: Exploring the use of water or other environmentally benign solvents could significantly improve the sustainability of the synthesis. acs.orgrsc.org While sulfenyl chlorides are reactive towards water, process optimization through techniques like phase-transfer catalysis might offer viable aqueous synthetic routes. bcrec.idresearchgate.net

Flow Chemistry: Continuous flow reactors could offer enhanced safety and control over reaction parameters for the synthesis of this reactive compound. This technology can minimize the accumulation of unstable intermediates and allow for more efficient heat and mass transfer, leading to higher yields and purity.

The following table summarizes potential green synthetic strategies and their advantages:

| Strategy | Reagents/Conditions | Advantages |

| Alternative Chlorination | N-Chlorosuccinimide (NCS), Catalytic Systems | Milder reaction conditions, higher selectivity, reduced hazardous waste. |

| Catalytic Synthesis | Transition metal catalysts | Fewer synthetic steps, higher atom economy, potential for direct functionalization. |

| Green Solvents | Water, bio-based solvents, supercritical fluids | Reduced environmental impact, improved safety profile. rsc.org |

| Flow Chemistry | Continuous flow reactors | Enhanced safety, better process control, improved scalability. |

Exploration of Novel Reactivity Patterns and Catalytic Strategies for the Chlorosulfanyl Moiety

The chlorosulfanyl group is a highly reactive functional group, and future research will likely uncover new reactivity patterns and develop catalytic strategies to harness its synthetic potential. While its role in forming thioethers is established, there is considerable scope for exploring its participation in a wider range of chemical transformations.

Future research in this area could focus on:

Catalytic Cross-Coupling Reactions: Developing novel catalytic systems, for instance, using palladium, nickel, or copper, to enable cross-coupling reactions where the chlorosulfanyl group acts as a leaving group or a reactive handle. This could allow for the formation of new carbon-sulfur or heteroatom-sulfur bonds.

Asymmetric Catalysis: The development of chiral catalysts to control the stereochemistry of reactions involving the chlorosulfanyl moiety would be a significant advancement. This could lead to the synthesis of enantiomerically pure sulfur-containing compounds, which are of great interest in medicinal chemistry.

Domino and Cascade Reactions: Designing multi-step reactions that are initiated by the reactivity of the chlorosulfanyl group could provide rapid access to complex molecular architectures. The tert-butoxy (B1229062) group could play a role in directing these transformations or influencing the stability of intermediates.

Electrophilic and Radical Reactions: A deeper investigation into the electrophilic and radical-mediated reactions of this compound could unveil new synthetic pathways. The electronic properties of the tert-butoxy group will influence the reactivity of the chlorosulfanyl moiety in these transformations.

Integration into Complex Molecule Synthesis and Diversification Libraries

This compound is a promising building block for the synthesis of complex molecules and for the creation of diversification libraries for high-throughput screening. cam.ac.ukscispace.comnih.gov Its bifunctional nature, with a modifiable chlorosulfanyl group and a sterically demanding tert-butoxy group, allows for a variety of synthetic manipulations.

Potential avenues for future research include:

Diversity-Oriented Synthesis (DOS): This compound can serve as a scaffold in DOS to generate a wide range of structurally diverse molecules. cam.ac.ukpsu.edu The chlorosulfanyl group can be reacted with a variety of nucleophiles to introduce diversity, while the tert-butoxy group can be retained or cleaved to reveal a phenol (B47542) for further functionalization.

Synthesis of Biologically Active Scaffolds: The introduction of the 4-tert-butoxyphenylthio moiety into known biologically active scaffolds could lead to the discovery of new drug candidates with improved properties. The bulky tert-butoxy group can influence the molecule's conformation and its interaction with biological targets.

Fragment-Based Drug Discovery (FBDD): As a relatively small molecule, this compound or its derivatives could be used as fragments in FBDD campaigns to identify new binding motifs for therapeutic targets.

The following table illustrates the potential of this compound as a building block in different synthetic strategies:

| Synthetic Strategy | Role of this compound | Potential Outcomes |

| Diversity-Oriented Synthesis | Scaffold for library generation. | Creation of diverse small molecule libraries for screening. scispace.comnih.gov |

| Complex Molecule Synthesis | Introduction of a 4-tert-butoxyphenylthio moiety. | Synthesis of novel analogs of natural products and other complex targets. |

| Fragment-Based Drug Discovery | Fragment for screening against biological targets. | Identification of new starting points for drug discovery programs. |

Potential Applications in Materials Science and Chemical Biology Beyond Specific Exclusions

The unique combination of a reactive sulfur functionality and a bulky, lipophilic group suggests that this compound could find applications in materials science and chemical biology.

Future research could explore:

Polymer Chemistry: The compound could be used as a monomer or a modifying agent in the synthesis of novel polymers. The resulting sulfur-containing polymers may exhibit interesting optical, electronic, or self-assembly properties. The tert-butoxy group could enhance solubility in organic solvents and influence the polymer's thermal properties.

Surface Modification: The chlorosulfanyl group can react with surfaces, such as gold or other metals, to form self-assembled monolayers. The tert-butoxy group would then be exposed on the surface, allowing for the tuning of surface properties like hydrophobicity.

Bioconjugation: After conversion to a more suitable functional group, such as a maleimide (B117702) or a thiol, the 4-tert-butoxyphenylthio moiety could be used as a linker to attach small molecules to biomolecules like proteins or nucleic acids. The bulky tert-butoxy group might influence the stability and conformation of the resulting bioconjugate.

Chemical Probes: Derivatives of this compound could be developed as chemical probes to study biological processes. For example, they could be designed to react selectively with specific amino acid residues in proteins, allowing for the labeling and study of protein function.

Q & A

Basic: What are the standard synthetic routes for preparing 1-tert-Butoxy-4-(chlorosulfanyl)benzene?

The synthesis typically involves two key steps: (1) introducing the tert-butoxy group to benzene via nucleophilic substitution or Friedel-Crafts alkylation using tert-butyl alcohol or a derivative, and (2) sulfonation followed by chlorination to install the chlorosulfanyl (-SCl) group. For example, sulfonation of 4-tert-butoxybenzene with sulfur trioxide or chlorosulfonic acid generates a sulfonic acid intermediate, which is then treated with PCl₅ or SOCl₂ to yield the chlorosulfanyl derivative. Careful control of stoichiometry and temperature is critical to avoid over-chlorination .

Basic: What spectroscopic methods are most effective for characterizing the chlorosulfanyl group?

Key techniques include:

- Raman spectroscopy : The S-Cl stretching vibration appears near 500 cm⁻¹.

- ¹H/¹³C NMR : The tert-butoxy group’s singlet (δ ~1.3 ppm for 9H) and deshielded aromatic protons (δ ~7.3–7.5 ppm) confirm substitution patterns.

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of Cl or tert-butoxy groups) validate the structure.

- X-ray crystallography : Resolves bond angles and confirms the spatial arrangement of the chlorosulfanyl group .

Advanced: How does the tert-butoxy group influence the reactivity of the chlorosulfanyl moiety in nucleophilic substitution reactions?

The tert-butoxy group is a strong electron-donating substituent, activating the benzene ring toward electrophilic attack. However, steric hindrance from the tert-butyl group can limit accessibility to the chlorosulfanyl site. Computational studies (e.g., DFT) reveal that the para-substituted tert-butoxy group stabilizes the transition state in SN2 reactions by delocalizing electron density, reducing the activation energy for substitution at the sulfur atom. Experimental kinetic data show faster reaction rates with soft nucleophiles (e.g., thiols) compared to hard nucleophiles (e.g., amines) .

Advanced: What are the challenges in handling this compound, and how can they be mitigated?

The chlorosulfanyl group is highly reactive and moisture-sensitive, leading to hydrolysis (yielding HCl and sulfonic acids). Key precautions include:

- Inert atmosphere : Use Schlenk lines or gloveboxes to exclude moisture.

- Solvent selection : Anhydrous dichloromethane or THF minimizes side reactions.

- Storage : Store at –20°C under argon with molecular sieves.

- Safety protocols : Use PPE and fume hoods due to corrosive HCl release .

Advanced: How can computational modeling predict regioselectivity in reactions involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electronic effects of the tert-butoxy group and chlorosulfanyl substituent. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites, while Natural Bond Orbital (NBO) analysis quantifies charge distribution. For example, the LUMO of the chlorosulfanyl group is localized on sulfur, predicting reactivity with electron-rich nucleophiles. These models align with experimental observations of regioselectivity in cross-coupling reactions .

Data Contradiction: How to resolve discrepancies in reported yields for reactions involving the chlorosulfanyl group?

Conflicting yields often arise from differences in:

- Reaction conditions : Temperature (e.g., room temp vs. reflux) and solvent polarity affect reaction rates.

- Catalysts : Use of Lewis acids (e.g., AlCl₃) vs. base-mediated pathways.

- Purification methods : Column chromatography vs. recrystallization may recover unreacted starting material.

To resolve, replicate reactions under standardized conditions and characterize intermediates (e.g., via in-situ IR) to identify bottlenecks. Systematic kinetic studies under controlled parameters are recommended .

Advanced: What strategies optimize the stability of this compound in long-term storage?

Stabilization approaches include:

- Derivatization : Convert the chlorosulfanyl group to a more stable sulfonamide or sulfonic ester for storage, followed by regeneration before use.

- Additives : Include radical scavengers (e.g., BHT) to prevent decomposition via radical pathways.

- Encapsulation : Use mesoporous silica or cyclodextrins to physically isolate the compound from environmental factors .

Basic: What are the key differences between this compound and its sulfonic acid analog?

The chlorosulfanyl derivative (-SCl) is electrophilic and reacts readily with nucleophiles, whereas the sulfonic acid (-SO₃H) is a strong acid and participates in acid-base or sulfonation reactions. The tert-butoxy group’s steric bulk in both compounds moderates reactivity but does not significantly alter the electronic effects of the sulfonyl moiety. Comparative TGA data show higher thermal stability for the sulfonic acid due to hydrogen bonding .

Advanced: How does the chlorosulfanyl group participate in catalytic cycles?

In transition-metal catalysis (e.g., Pd or Cu), the chlorosulfanyl group acts as a transient ligand, stabilizing metal centers during oxidative addition. For example, in C-S cross-coupling, the SCl group undergoes oxidative addition to Pd(0), forming a Pd(II)-S intermediate. Computational studies suggest that the tert-butoxy group’s electron-donating effect lowers the energy barrier for this step .

Data Contradiction: Why do some studies report unexpected byproducts in Friedel-Crafts reactions with this compound?

Byproducts like sulfones or disulfides may form due to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.